Bienvenue dans la boutique en ligne BenchChem!

Msx-122

CXCR4 Antagonist Breast Cancer Metastasis Invasion Assay

Procure MSX-122 for chronic metastasis and inflammation models. This orally bioavailable CXCR4 partial antagonist provides sustained blockade without mobilizing stem cells, avoiding confounding effects common to full antagonists like plerixafor. Ideal for combination regimens and cAMP-biased signaling studies. For R&D only.

Molecular Formula C16H16N6
Molecular Weight 292.34 g/mol
CAS No. 897657-95-3
Cat. No. B1684571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsx-122
CAS897657-95-3
SynonymsMSX-122
N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine
Molecular FormulaC16H16N6
Molecular Weight292.34 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3
InChIInChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22)
InChIKeyPXZXYRKDDXKDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MSX-122 (CAS 897657-95-3): A Structurally Distinct, Orally Bioavailable Partial CXCR4 Antagonist for Cancer Metastasis and Inflammation Research


MSX-122 (N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine) is a small-molecule partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. It exhibits an IC50 of approximately 10 nM for inhibiting the CXCR4/CXCL12 interaction [1]. Distinguished by its non-peptide structure and oral bioavailability, MSX-122 represents a unique pharmacological tool within the CXCR4 antagonist class [2]. Its distinct mechanism as a partial antagonist, prepared via a single-step reductive amination, differentiates it from other small molecule and peptide-based CXCR4 modulators .

MSX-122 (CAS 897657-95-3) Procurement: Why Its Pharmacological Profile Prevents Simple Substitution with AMD3100 or WZ811


Generic substitution within the CXCR4 antagonist class is scientifically unsound due to divergent pharmacological profiles. MSX-122 is a partial antagonist with a unique binding interaction that fails to block radiolabeled CXCL12 binding, unlike competitive antagonists . Crucially, it does not mobilize hematopoietic stem cells, a hallmark effect of agents like AMD3100 (plerixafor), thereby offering a potentially safer profile for long-term anti-metastatic regimens [1]. Furthermore, its oral bioavailability and distinct signaling bias (inhibition of Gαi/cAMP without affecting calcium flux) cannot be replicated by other in-class compounds without equivalent pharmacokinetic and pharmacodynamic validation . Therefore, interchanging compounds would invalidate experimental outcomes and therapeutic strategies.

MSX-122 (CAS 897657-95-3) Quantitative Evidence Guide: Comparator-Based Differentiation in CXCR4 Antagonism


MSX-122 vs. AMD3100: Superior Blockade of MDA-MB-231 Breast Cancer Cell Invasion In Vitro

In a direct head-to-head comparison using a Matrigel invasion assay, MSX-122 demonstrated superior potency in blocking the invasion of highly metastatic MDA-MB-231 breast cancer cells compared to the first-generation CXCR4 antagonist, AMD3100. This provides a clear quantitative advantage for MSX-122 in a key functional assay relevant to metastasis .

CXCR4 Antagonist Breast Cancer Metastasis Invasion Assay

MSX-122 vs. AMD3100: Distinct Functional Selectivity Evidenced by Inactivity in Calcium Flux Assay

MSX-122 exhibits a distinct pharmacological profile by failing to inhibit CXCL12-induced calcium flux, a key downstream signaling event mediated by the Gq pathway. In contrast, AMD3100 is active in this assay. This differential signaling bias confirms MSX-122 is a partial antagonist that selectively modulates the Gαi pathway (cAMP modulation) while leaving the Gq pathway unperturbed [1].

Signaling Bias GPCR Pharmacology Calcium Flux

MSX-122 vs. AMD3100: Absence of HIV-1 Entry Inhibition Offers a Selective Safety Profile

Unlike AMD3100, which is a potent inhibitor of T-tropic HIV-1 entry by blocking the CXCR4/CD4/gp120 complex formation, MSX-122 does not suppress T-tropic HIV infection. This functional difference highlights a distinct binding interaction with the CXCR4 receptor, suggesting a potentially reduced risk of specific off-target effects related to viral entry mechanisms .

HIV-1 Co-receptor Antiviral Selectivity Off-target Effects

MSX-122 Demonstrates Good Tolerability and Oral Bioavailability at High Doses in Preclinical Models

MSX-122 exhibits favorable in vivo tolerability and pharmacokinetic properties suitable for chronic oral dosing. In toxicology studies, MSX-122 was well tolerated in mice, rats, and monkeys at oral doses up to 600 mg/kg. Furthermore, it demonstrated good plasma exposure after oral administration, supporting a once-per-day dosing regimen in non-human primates [1]. This contrasts with injectable-only CXCR4 antagonists like AMD3100, which require subcutaneous administration.

Pharmacokinetics Oral Bioavailability In Vivo Toxicology

MSX-122 Attenuates Radiation-Induced Pulmonary Fibrosis While AMD3100 Does Not

In a clinically relevant model of radiation-induced pulmonary fibrosis, MSX-122 demonstrated significant therapeutic efficacy, whereas the comparator CXCR4 antagonist AMD3100 failed to significantly suppress the fibrotic process. This difference was observed in C57BL/6 mice following thoracic irradiation and was associated with MSX-122's ability to block the recruitment of CXCR4+ bone marrow-derived mesenchymal stem cells to the injured lung [1].

Radiation-Induced Fibrosis Pulmonary Fibrosis In Vivo Efficacy

MSX-122 Fails to Mobilize Hematopoietic Stem Cells, Differentiating It from AMD3100

A key functional distinction of MSX-122 is its inability to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. This is a direct contrast to AMD3100 (plerixafor), which is clinically approved for HSC mobilization. The lack of stem cell mobilization by MSX-122 is attributed to its partial antagonism and unique signaling bias [1].

Stem Cell Mobilization CXCR4 Antagonism Safety Pharmacology

MSX-122 (CAS 897657-95-3): Evidence-Backed Application Scenarios for Oncology, Inflammation, and Fibrosis Research


Preclinical In Vivo Studies of Breast Cancer Metastasis

Based on its superior in vitro blockade of MDA-MB-231 cell invasion (78% inhibition at 100 nM) and its demonstrated ability to block breast cancer micrometastasis to the lung in an experimental animal model with a 4 mg/kg daily i.p. dose , MSX-122 is the optimal CXCR4 antagonist for long-term preclinical studies of breast cancer metastatic progression. Its oral bioavailability simplifies daily dosing, and its lack of stem cell mobilization provides a cleaner safety profile for chronic administration compared to AMD3100 [1].

Investigating Signaling Bias and Functional Selectivity in CXCR4-Mediated Pathways

MSX-122 is an essential tool for dissecting CXCR4 signaling. Its unique pharmacological fingerprint—intervening in the Gαi-signaling pathway (cAMP modulation) while being completely inactive in the Gq-pathway (calcium flux) —allows researchers to selectively study CXCR4-mediated cAMP modulation without the confounding effects of calcium signaling. This contrasts with broader antagonists like AMD3100, which inhibit both pathways, making MSX-122 the compound of choice for experiments requiring pathway-specific interrogation.

Long-Term Intervention in Inflammation and Fibrosis Models

For studies of chronic inflammation and fibrotic diseases, MSX-122's favorable safety profile is paramount. Its tolerability at high oral doses (up to 600 mg/kg in monkeys) and once-daily dosing convenience [2] support extended treatment regimens. Furthermore, its unique efficacy in suppressing radiation-induced pulmonary fibrosis, where AMD3100 failed [3], makes it the definitive tool compound for exploring the role of CXCR4+ cell recruitment in fibrotic pathology, particularly in models of lung injury.

Combination Therapy Studies with Standard-of-Care Chemotherapeutics

Evidence from an orthotopic mouse model of lung cancer demonstrates that MSX-122 monotherapy had a significantly better antitumor effect than paclitaxel alone, and this effect was further enhanced by combining MSX-122 with paclitaxel [4]. This synergistic potential, coupled with MSX-122's oral bioavailability and favorable tolerability profile, positions it as a strong candidate for inclusion in combination therapy studies where CXCR4 inhibition is hypothesized to sensitize tumors to conventional chemotherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Msx-122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.